molecular formula C24H22Cl2N4O B303742 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303742
Molekulargewicht: 453.4 g/mol
InChI-Schlüssel: XNNVKHAXSFQCIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor. It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumors. Sunitinib has also been studied for its potential use in other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.

Wirkmechanismus

2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the growth and survival of cancer cells. Additionally, this compound can also inhibit the formation of new blood vessels, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of multiple tyrosine kinases, leading to the disruption of cell signaling pathways. Additionally, this compound can also inhibit the formation of new blood vessels, leading to the reduction of tumor growth and spread. This compound has also been shown to have immunomodulatory effects, which can enhance the immune response against cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying cell signaling pathways. Additionally, this compound has been extensively studied, and its effects have been well-characterized. However, this compound also has some limitations for lab experiments. It can be expensive to produce, and its effects can be cell-type specific, making it important to carefully select the appropriate cell lines for experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of more potent and selective tyrosine kinase inhibitors. Additionally, the combination of this compound with other drugs or therapies is being explored to enhance its anti-cancer effects. The potential use of this compound in other diseases, such as Alzheimer's disease and pulmonary arterial hypertension, is also an area of active research. Finally, the identification of biomarkers that can predict the response to this compound is an important area of research, which can help to personalize cancer treatment.

Synthesemethoden

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the condensation of 2,4-dichlorobenzaldehyde with dimethylamine, followed by the addition of a quinoline ring and a cyano group. The final product is obtained through purification and isolation processes. The synthesis of this compound has been optimized to increase yields and reduce costs, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its anti-cancer properties. It works by inhibiting multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, this compound can prevent the growth and spread of cancer cells. This compound has also been studied for its potential use in other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.

Eigenschaften

Molekularformel

C24H22Cl2N4O

Molekulargewicht

453.4 g/mol

IUPAC-Name

2-amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22Cl2N4O/c1-29(2)30-20-10-15(14-6-4-3-5-7-14)11-21(31)23(20)22(18(13-27)24(30)28)17-9-8-16(25)12-19(17)26/h3-9,12,15,22H,10-11,28H2,1-2H3

InChI-Schlüssel

XNNVKHAXSFQCIR-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)C4=CC=CC=C4

Kanonische SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.